

# Spectroscopic and Synthetic Profile of 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1313947

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This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for **3-(3-Nitrophenyl)-3-oxopropanenitrile**. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible databases, this guide combines reported data with information from structurally related compounds to offer a thorough analytical profile.

## Spectroscopic Data

The spectroscopic characterization of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is crucial for its identification and quality control. The following tables summarize the expected and reported spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental NMR spectrum for **3-(3-Nitrophenyl)-3-oxopropanenitrile** is not readily available in the searched literature, data for related compounds and general principles of NMR spectroscopy allow for the prediction of its spectral features.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.0	Singlet	2H	-CH <sub>2</sub> - (Methylene protons)
~7.7 - 8.8	Multiplet	4H	Aromatic protons

Note: The chemical shifts of the aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Chemical Shift ( $\delta$ , ppm)	Assignment
~25-35	-CH <sub>2</sub> - (Methylene carbon)
~115	-C≡N (Nitrile carbon)
~125-150	Aromatic carbons
~148	Aromatic carbon attached to -NO <sub>2</sub>
~185-195	C=O (Carbonyl carbon)

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and nitro functional groups.

Table 3: Characteristic IR Absorptions for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~2250	Nitrile (-C≡N)	Stretching
~1700	Ketone (C=O)	Stretching
~1530 and ~1350	Nitro (-NO <sub>2</sub> )	Asymmetric and Symmetric Stretching
~3100-3000	Aromatic C-H	Stretching

## Mass Spectrometry (MS)

While a specific experimental mass spectrum for **3-(3-Nitrophenyl)-3-oxopropanenitrile** was not found, predicted data for the isomeric 3-(4-nitrophenyl)-3-oxopropanenitrile suggests the expected mass-to-charge ratios for various adducts. The molecular weight of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is 190.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for Nitrophenyl-3-oxopropanenitrile Isomers

Adduct	Predicted m/z
[M+H] <sup>+</sup>	191.0451
[M+Na] <sup>+</sup>	213.0271
[M-H] <sup>-</sup>	189.0306

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **3-(3-Nitrophenyl)-3-oxopropanenitrile** are not explicitly available in the searched literature. However, generalized methods for the synthesis of related β-ketonitriles and standard spectroscopic techniques can be applied.

## Synthesis: Claisen-Type Condensation

A plausible synthetic route involves the Claisen-type condensation of 3-nitrobenzonitrile with ethyl acetate in the presence of a strong base like sodium ethoxide.

#### Materials and Reagents:

- 3-Nitrobenzonitrile
- Ethyl acetate
- Sodium ethoxide
- Anhydrous ethanol
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- A solution of sodium ethoxide is prepared in anhydrous ethanol.
- To this solution, a mixture of 3-nitrobenzonitrile and ethyl acetate is added dropwise at a controlled temperature.
- The reaction mixture is stirred for several hours at room temperature or with gentle heating.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
- The product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

## Spectroscopic Analysis

#### NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

#### IR Spectroscopy:

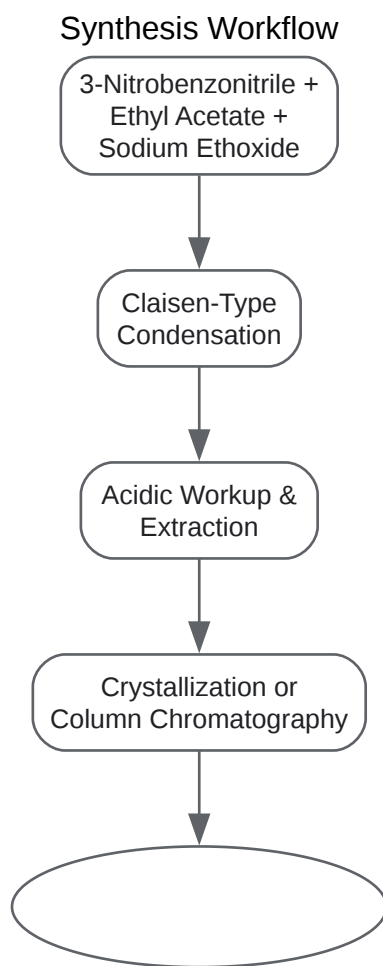
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film on a salt plate or as a mull.
- **Instrumentation:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

#### Mass Spectrometry:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent.
- **Instrumentation:** Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

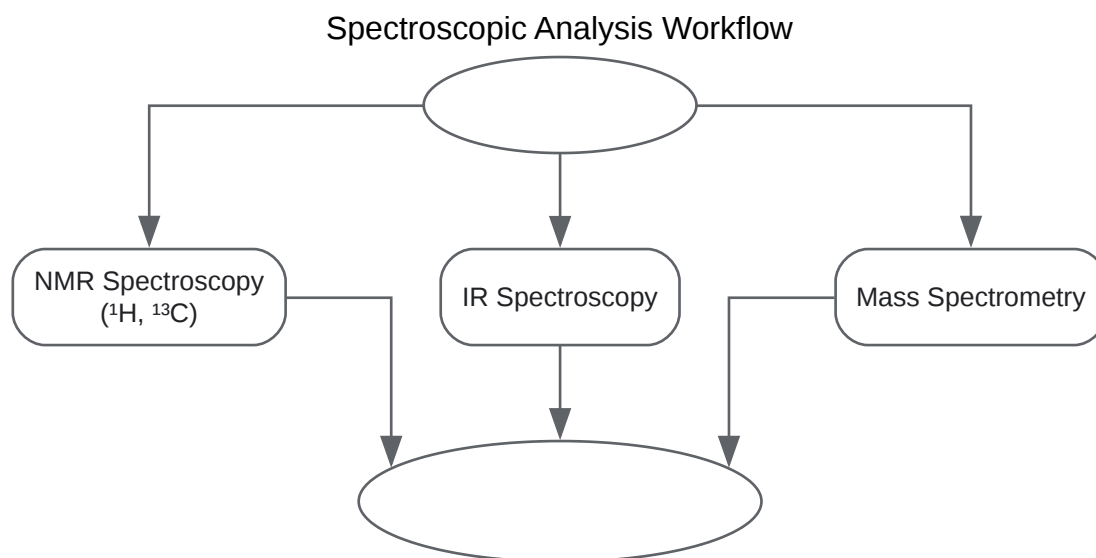
## Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of **3-(3-Nitrophenyl)-3-oxopropanenitrile**.



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Caption: A general workflow for the synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile**.



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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

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